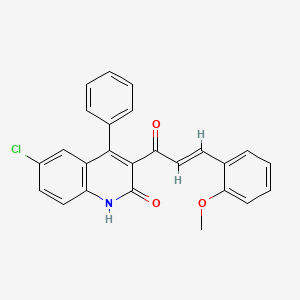
(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolinone core is substituted with various functional groups, including a phenyl group, an acryloyl group, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone core, followed by various substitution reactions to introduce the different functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinolinone core would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acryloyl group could potentially undergo addition reactions, while the chloro group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of its intermolecular forces .Scientific Research Applications
- Application : Researchers have explored blending PMEA with other polymers possessing higher glass transition temperatures (Tg) to create solid PMEA-based materials suitable for coating artificial organs and medical implants .
- Application : A set of chalcone derivatives, including our compound of interest, was synthesized and evaluated for in vitro anti-protozoal efficacy. These derivatives showed promise against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum .
- Application : The chemoselective nature of 2-methoxyphenyl isocyanate allows it to serve as a novel protecting group. It can regenerate free amines after convenient deprotection steps, making it valuable in synthetic chemistry .
- Application : Our compound contributes to the synthesis of thermoplastic PMEA-based PUs. Researchers have studied their mechanical behavior, storage modulus, melting temperature, and ordered structures using techniques like dynamic mechanical analysis (DMA) and X-ray scattering .
Biomedical Coatings and Implants
Anti-Protozoal Agents
Chemoselective Protecting Groups
Polyurethane Materials
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable. Its toxicity would depend on factors like its reactivity and the specific functional groups present .
Future Directions
The future research directions involving this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on improving its efficacy or reducing its side effects. If it’s being used in chemical synthesis, future research might aim to optimize the synthetic route or find new applications for the compound .
properties
IUPAC Name |
6-chloro-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO3/c1-30-22-10-6-5-7-16(22)11-14-21(28)24-23(17-8-3-2-4-9-17)19-15-18(26)12-13-20(19)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMZHGWQKNSESY-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

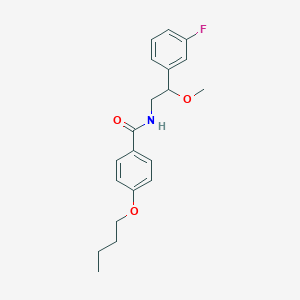
![4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline](/img/structure/B2544128.png)
![2-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2544129.png)
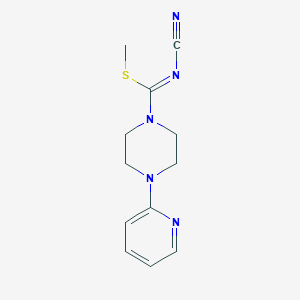
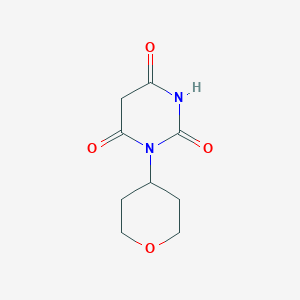
![N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2544138.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal](/img/structure/B2544140.png)
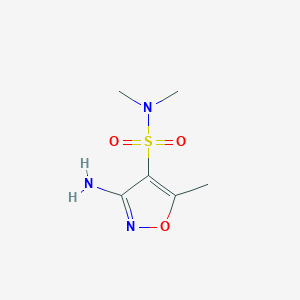
![Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B2544143.png)

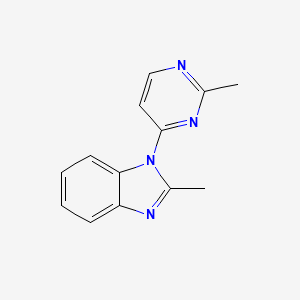
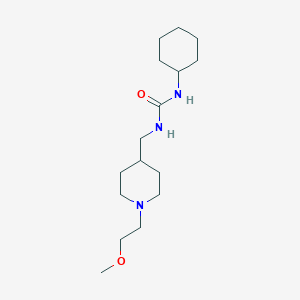

![1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2544149.png)